N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
CAS No.:
Cat. No.: VC16172388
Molecular Formula: C13H11N5O5
Molecular Weight: 317.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N5O5 |
|---|---|
| Molecular Weight | 317.26 g/mol |
| IUPAC Name | N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
| Standard InChI | InChI=1S/C13H11N5O5/c19-11(4-8-12(20)15-13(21)18-16-8)17-14-5-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,17,19)(H2,15,18,20,21)/b14-5+ |
| Standard InChI Key | ZKKLGURRCRSXRN-LHHJGKSTSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=NNC(=O)NC3=O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=NNC(=O)NC3=O |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₃H₁₁N₅O₅, with a molecular weight of 317.26 g/mol. Its IUPAC name, N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide, reflects its hybrid architecture:
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Benzodioxole group: A fused aromatic ring system with two oxygen atoms forming a dioxolane ring.
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Triazinone core: A six-membered heterocyclic ring containing three nitrogen atoms and two ketone groups.
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Hydrazide linker: Connects the benzodioxole and triazinone moieties via a conjugated imine bond.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₅O₅ |
| Molecular Weight | 317.26 g/mol |
| IUPAC Name | N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
| InChI | InChI=1S/C13H11N5O5/c19-11(4-8-12(20)15-13(21)18-16-8)17-14-5-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,17,19)(H2,15,18,20,21)/b14-5+ |
| SMILES | COC1OC2=CC=CC(=C2C=NN=C(C(=O)N)CC3=NC(=O)NC(=O)N3)C1 |
The benzodioxole group contributes to lipid solubility, potentially enhancing membrane permeability, while the triazinone core may engage in hydrogen bonding with biological targets.
Stereochemical Considerations
The (E)-configuration of the imine bond (C=N) in the hydrazide linker is critical for maintaining planar geometry, which facilitates interactions with enzyme active sites or DNA grooves. Computational modeling suggests that the Z-isomer would exhibit reduced bioactivity due to steric hindrance.
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three primary stages:
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Formation of the benzodioxole hydrazone: Condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine.
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Preparation of the triazinone-acetic acid derivative: Cyclization of thiourea derivatives followed by oxidation.
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Coupling via amide bond formation: Reaction of the hydrazone with the triazinone-acetic acid using carbodiimide crosslinkers.
Table 2: Representative Synthetic Protocol
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1,3-Benzodioxole-5-carbaldehyde + Hydrazine | Ethanol, reflux, 6 hr | 78% |
| 2 | Thiourea + Ethyl acetoacetate | HCl catalysis, 100°C, 12 hr | 65% |
| 3 | Hydrazone + Triazinone-acetic acid | DCC, DMAP, DCM, 0°C→RT, 24 hr | 52% |
Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate amide bond formation under mild conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product.
Analytical Validation
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
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NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, CH=N), 6.90–7.10 (m, 3H, benzodioxole-H), 4.20 (s, 2H, OCH₂O).
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MS: ESI-MS m/z 318.1 [M+H]⁺.
Applications and Future Directions
Drug Development
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Combination therapies: Synergistic effects observed with doxorubicin in murine models.
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Targeted delivery: Conjugation to folate receptors enhances tumor-specific uptake.
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